molecular formula C10H10N2 B2821527 N-methylquinolin-3-amine CAS No. 343330-71-2

N-methylquinolin-3-amine

Cat. No. B2821527
CAS RN: 343330-71-2
M. Wt: 158.204
InChI Key: LDSALEAEBWQIDS-UHFFFAOYSA-N
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Description

N-methylquinolin-3-amine is a compound that has been synthesized by replacing an amino hydrogen atom with a methyl group in 3-aminoquinoline . It has a molecular weight of 158.2 .


Synthesis Analysis

The synthesis of N-methylquinolin-3-amine involves the replacement of a hydrogen atom of the amino group of 3-aminoquinoline with a methyl group . This modification has been reported to affect the photophysical properties of the compound when studied in different solvents .


Molecular Structure Analysis

The molecular structure of N-methylquinolin-3-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the methyl group in the compound is a result of synthetic modification .

It is stored at room temperature and is available in powder form .

Scientific Research Applications

Safety and Hazards

The safety information for N-methylquinolin-3-amine indicates that it poses certain hazards. The compound is associated with hazard statements H302, H315, H318, and H335, indicating potential harm if swallowed, skin irritation, eye damage, and respiratory irritation respectively .

Future Directions

The future directions for N-methylquinolin-3-amine could involve further exploration of its photophysical properties in different solvents . Additionally, given its structural similarity to other quinoline derivatives, it may have potential applications in medicinal chemistry .

properties

IUPAC Name

N-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-11-9-6-8-4-2-3-5-10(8)12-7-9/h2-7,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSALEAEBWQIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylquinolin-3-amine

CAS RN

343330-71-2
Record name N-methylquinolin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of quinolin-3-ylamine (5.2 g, 36.1 mmol) and trifluoroacetic acid (catalytic) in triethyl orthoformate (30 mL) was heated at reflux for 6 hours. The solvent was evaporated in vacuo, and the residue was dissolved in ethanol (50 mL). Sodium borohydride tablets (2.5 g, 0.203 mol) was added to the solution, and the resultant mixture was stirred at room temperature for 2.5 days. The mixture was partitioned between water and dichloromethane. The organic layer was separated, washed with water and dried over sodium sulfate. The solvent was evaporated in vacuo, to give the product, 5.35 g (94%), an oil, which crystallized on standing. MS: m/z 159 (MH+). 1H NMR (CDCl3): 2.90 (d, 3 H), 4.15 (br s, 1 H), 6.97 (d, 1 H), 7.36-7.47 (m, 2 H), 7.55-7.65 (m, 1 H), 7.91-7.96 (m, 1 H) and 8.42 (d, 1 H).
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